Technical Monograph: 3-Aminocyclobutanol Hydrochloride
Technical Monograph: 3-Aminocyclobutanol Hydrochloride
Executive Summary
3-Aminocyclobutanol hydrochloride is a high-value, bifunctional building block used extensively in modern medicinal chemistry.[1][2][3] Its cyclobutane core offers a unique combination of conformational restriction and metabolic stability that distinguishes it from linear alkyl chains or aromatic bioisosteres.[1][4]
This guide addresses the critical challenge of stereochemical ambiguity often found in vendor catalogs. It provides a definitive breakdown of CAS identifiers for specific isomers, outlines a scalable synthesis protocol avoiding hazardous azide intermediates, and details the structural vectors that make this scaffold essential for Fragment-Based Drug Discovery (FBDD).[1]
Chemical Identity & Stereochemical Matrix
The utility of 3-aminocyclobutanol relies heavily on its stereochemistry. The cis and trans isomers display distinct vector orientations for the amine and hydroxyl groups, dramatically affecting ligand-protein binding affinities.[1][4]
Critical Note: Many suppliers list "3-Aminocyclobutanol HCl" under the general CAS 1036260-25-9 without specifying stereochemistry.[1][4] For precise SAR (Structure-Activity Relationship) studies, use the isomer-specific identifiers below.
Table 1: Identity Matrix[1]
| Chemical Entity | Configuration | CAS Number | Molecular Weight | Key Feature |
| General / Mixture | cis/trans mix | 1036260-25-9 | 123.58 g/mol | Low cost; used for initial screening.[1][4] |
| cis-Isomer | (1S, 3S) (rel) | 1219019-22-3 | 123.58 g/mol | Substituents on same face; "U-shape" vector.[1] |
| trans-Isomer | (1R, 3R) (rel) | 1205037-95-1 | 123.58 g/mol | Substituents on opposite faces; Linear vector.[1] |
| Free Base | Unspecified | 4640-44-2 | 87.12 g/mol | Hygroscopic; difficult to handle.[1][4] |
Structural Utility in Drug Design
The cyclobutane ring exists in a "puckered" conformation (butterfly shape) rather than a flat plane to relieve torsional strain.[1][4] This puckering angle (~25-35°) is critical for scaffold design.[1][4]
The "Magic of the Ring"
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Conformational Restriction: unlike a flexible propyl chain, the cyclobutane ring locks the amine and hydroxyl groups into a defined distance.[1][4] This reduces the entropic penalty upon binding to a target protein.[1][4]
-
Metabolic Blocking: The strained ring is generally resistant to CYP450 oxidation compared to linear alkyl chains.[1][4]
-
Vector Analysis:
-
cis-Isomer: Projects functional groups at an angle suitable for chelating metals or bridging adjacent pockets (e.g., in kinase hinge regions).[1]
-
trans-Isomer: Mimics an elongated linker, often serving as a bioisostere for a 1,4-disubstituted phenyl ring but with significantly lower lipophilicity (LogP) and higher sp3 character (Fsp3).[1]
-
Decision Logic for Scaffold Selection
The following decision tree assists medicinal chemists in selecting the appropriate isomer based on ADME/Tox goals.
Figure 1: Strategic selection of 3-aminocyclobutanol isomers to solve specific ADME/potency issues.
Synthesis & Manufacturing
Historically, synthesis relied on the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid.[1] While effective, this route utilizes diphenylphosphoryl azide (DPPA), which poses explosion hazards at scale.[1][4]
Recommended Protocol: The modern "Reductive Route" is safer, scalable, and allows for stereochemical control via the choice of reducing agent.[1][4]
Optimized Reductive Protocol
Precursor: 3-(Dibenzylamino)cyclobutanone (CAS: 1205037-93-9 for intermediate).[1][4]
-
Ketone Formation: Start with commercially available 3-benzyloxycyclobutanone or synthesize via [2+2] cycloaddition of dichloroketene and subsequent reduction/deprotection.[1][4]
-
Reductive Amination: React ketone with dibenzylamine to form the enamine/imine intermediate.[1][4]
-
Stereoselective Reduction:
-
Deprotection: Hydrogenolysis (H2, Pd/C) in the presence of HCl/MeOH yields the final hydrochloride salt.[1][4]
Synthesis Workflow Diagram
Figure 2: Divergent synthesis pathways for accessing specific stereoisomers from a common ketone precursor.
Handling & Safety (E-E-A-T Compliance)
While 3-aminocyclobutanol HCl is a stable salt, it requires specific handling protocols to maintain integrity and safety.
GHS Classification[1][4]
Stability & Storage[4]
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1][4] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Free Base Instability: Do not convert to the free base until immediately prior to use.[1][4] The free amine can undergo intermolecular polymerization or oxidation upon prolonged exposure to air.[1][4]
-
Solubility: Highly soluble in water, methanol, and DMSO.[1][4] Sparingly soluble in DCM or ether.[1][4]
References
-
BenchChem. (2025).[1][3][4] trans-3-Amino-1-methylcyclobutanol hydrochloride Technical Data. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1][4] Cyclobutanes in Small-Molecule Drug Candidates. PMC Central.[1][4] Retrieved from [1]
-
PubChem. (2025).[1][4] Compound Summary: 3-Aminocyclobutanol.[1][2][4][6][7] CID 45789889.[1][4] Retrieved from [1]
-
AChemBlock. (2025).[1][4] cis-3-Aminocyclobutanol hydrochloride Product Sheet. Retrieved from [1]
-
Google Patents. (2021).[1][4] CN112608243A - Synthesis method of trans-3-aminobutanol.[1][4] Retrieved from
Sources
- 1. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
